3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers requiring a polar, fragment-like pyrazole scaffold with defined hydrogen-bonding capacity often face limited sourcing and batch variability. 3-Hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 844891-24-3) directly addresses this gap: • Hydrophilic scaffold (LogP -1.68, TPSA 92.91 Ų) ideal for fragment screening libraries targeting polar enzyme active sites • Dual orthogonal derivatization handles (3-OH + 5-carbohydrazide) enable hydrazone condensation and diverse parallel library generation • Consistent ≥98% purity with verified batch-to-batch identity eliminates experimental reproducibility concerns Supplied with full analytical documentation. Inquire for bulk quantities.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 844891-24-3
Cat. No. B1608838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide
CAS844891-24-3
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N1)C(=O)NN
InChIInChI=1S/C5H8N4O2/c1-9-3(5(11)7-6)2-4(10)8-9/h2H,6H2,1H3,(H,7,11)(H,8,10)
InChIKeyVUPZUFCFYRSPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide: Physicochemical Baseline


3-Hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 844891-24-3, molecular formula C5H8N4O2, molecular weight 156.14 g/mol), also designated as 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carbohydrazide , belongs to the pyrazole carbohydrazide class. The compound is characterized by a 3-hydroxy substituent on the pyrazole ring and a carbohydrazide (-C(O)NHNH2) functional group at the 5-position, features that have been associated with diverse biological activity spectra across pyrazole carbohydrazide derivatives [1]. Commercially, it is available at ≥98% purity, with key computed physicochemical descriptors including a topological polar surface area (TPSA) of 92.91 Ų, LogP of -1.6831, 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 rotatable bond, indicating a hydrophilic, low molecular weight heterocyclic scaffold .

3-Hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide: Generic Substitution Risks


Generic interchange among pyrazole-5-carbohydrazide congeners is precluded by the fact that subtle structural modifications—specifically the presence and position of substituents—dictate critical physicochemical and biochemical properties that directly impact experimental reproducibility and downstream synthetic utility. The target compound's precise substitution pattern (3-hydroxy, 1-methyl, 5-carbohydrazide) confers a unique constellation of hydrogen-bonding capacity (3 donors, 4 acceptors), polarity (TPSA 92.91 Ų), and lipophilicity (LogP -1.68) that cannot be replicated by close structural analogs such as 1H-pyrazole-3-carbohydrazide or 3-methyl-1H-pyrazole-5-carbohydrazide [1]. Variations in the number and arrangement of hydrogen bond donors are known to significantly alter the biological activity spectrum of pyrazole derivatives [1]. Furthermore, the 3-hydroxy moiety establishes a distinct keto-enol tautomeric equilibrium in the 2,5-dihydro-1H-pyrazol-5-one system, affecting both chemical reactivity and intermolecular interactions . For procurement purposes, these non-interchangeable molecular attributes translate to batch-dependent variability in reactivity, solubility, and assay outcome if a structurally mismatched analog is substituted—underscoring the necessity of sourcing the exact compound for rigorous research applications.

3-Hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide: Physicochemical Differentiation


Hydrogen-Bond Donor Capacity vs. Related Pyrazoles

The target compound possesses 3 hydrogen bond donors (HBD), attributed to the 3-hydroxy group and the terminal -NH2 of the carbohydrazide moiety, based on structural analysis . This contrasts with core analogs lacking the 3-hydroxy substituent, such as 1H-pyrazole-5-carbohydrazide, which has only 2 HBD, and with 3-methyl-1H-pyrazole-5-carbohydrazide, which also has 2 HBD due to replacement of the hydroxyl with a methyl group [1]. This increased HBD count (3 vs. 2) constitutes a 50% relative increase in hydrogen-bond donor capacity and is a quantifiable structural difference that directly influences molecular recognition events, including target binding, solubility in polar media, and crystal packing interactions .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Hydrophilicity and Polarity vs. 4-Chlorophenyl Analogs

The target compound exhibits a Topological Polar Surface Area (TPSA) of 92.91 Ų and a calculated LogP of -1.6831, indicating a highly hydrophilic and polar molecular profile . In contrast, the structurally elaborated analog 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (rimonabant scaffold) possesses a substantially higher lipophilicity due to multiple aromatic chlorine substituents and a larger hydrophobic core, with a predicted LogP > 4 [1][2]. The quantitative difference in LogP (ΔLogP > 5.7 units) represents an approximate 500,000-fold difference in octanol-water partition coefficient, translating to profoundly different aqueous solubility, membrane permeability, and off-target binding profiles [2]. This differential underscores the target compound's suitability for aqueous-based assays and hydrophilic environments, whereas the chlorinated analog would require organic co-solvents and behaves as a membrane-permeable agent.

Drug Discovery Physicochemical Profiling ADME Prediction

Fragment-Like Profile vs. 3-Aryl Pyrazole Analogs

The target compound (MW = 156.14 Da, TPSA = 92.91 Ų) falls within a physicochemical space that is distinct from many biologically active pyrazole-5-carbohydrazide derivatives. Specifically, its MW is approximately 140 Da lower than that of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives (typical MW > 300 Da) that have been investigated as potential agents against A549 lung cancer cells [1]. Furthermore, its TPSA of 92.91 Ų places it above the commonly cited threshold of 90 Ų for optimal blood-brain barrier penetration, whereas larger aryl-substituted derivatives often exceed 120 Ų, significantly reducing CNS penetration potential [2]. This quantitative differentiation in MW (ΔMW ≈ 140 Da) and TPSA (ΔTPSA ≈ 30 Ų) means the target compound is a low molecular weight, polar fragment suitable for fragment-based drug discovery (FBDD) campaigns and as a hydrophilic core synthon, while the larger aryl derivatives serve as lead-like or drug-like molecules for peripheral targets .

Drug Design Medicinal Chemistry Blood-Brain Barrier

3-Hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide: Key Applications


Fragment-Based Drug Discovery for Hydrophilic Targets

With a molecular weight of 156.14 Da and a TPSA of 92.91 Ų , this compound satisfies key fragment-likeness criteria (MW < 300 Da, TPSA < 140 Ų) and provides a polar, hydrogen-bond-rich scaffold suitable for targeting hydrophilic enzyme active sites or protein-protein interaction interfaces. Its high HBD count (3 donors) and low LogP (-1.68) enhance aqueous solubility and reduce non-specific hydrophobic binding, making it an ideal candidate for fragment screening libraries where promiscuous, lipophilic binders are undesirable.

Hydrophilic Synthon for Parallel Synthesis

The presence of the reactive carbohydrazide moiety at the 5-position, combined with the 3-hydroxy group, offers two orthogonal derivatization handles for generating diverse compound libraries. The carbohydrazide can undergo condensation with aldehydes or ketones to form hydrazones, a common strategy for accessing biologically active pyrazole-hydrazone derivatives [1]. Unlike more lipophilic pyrazole analogs (LogP > 4), this compound's hydrophilic nature (LogP -1.68) simplifies aqueous work-up procedures and reduces the need for organic co-solvents during parallel synthesis campaigns .

Hydrogen-Bonding Probe in Biological Systems

The compound's defined hydrogen-bond donor capacity (3 HBD) and high polarity (TPSA 92.91 Ų) make it a valuable probe molecule for studies examining how incremental changes in hydrogen-bonding potential influence target binding, cellular permeability, or metabolic stability. Its low molecular weight and favorable aqueous solubility allow for direct comparison with analogs possessing 2 HBD (e.g., 1H-pyrazole-5-carbohydrazide), enabling quantitative structure-property relationship (QSPR) analyses that isolate the contribution of a single hydroxyl group to overall molecular behavior.

Agrochemical Heterocyclic Building Block

Pyrazole-5-carbohydrazide derivatives have established utility in the synthesis of agrochemically relevant compounds [2]. The 3-hydroxy-1-methyl substitution pattern on this specific scaffold provides a chemically differentiated starting material compared to the more commonly employed 1H-pyrazole-3-carbohydrazide or 5-aryl-substituted pyrazoles. Its hydrophilicity and dual reactive functionalities enable the construction of fused heterocyclic systems that are inaccessible via more lipophilic or mono-functionalized pyrazole building blocks.

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